Lipoxygenase vs. Cyclooxygenase Selectivity Profile: Comparative Enzyme Inhibition Evidence
(2-Iodo-5-methoxyphenyl)acetic acid demonstrates preferential inhibition of lipoxygenase over cyclooxygenase, a selectivity profile that distinguishes it from non-selective phenylacetic acid COX inhibitors such as lumiracoxib [1]. The compound is characterized as a 'potent lipoxygenase inhibitor' while inhibiting cyclooxygenase 'to a lesser extent' [1]. This selectivity vector is not observed in simple methoxyphenylacetic acids lacking the iodine substituent, which generally show no significant differential enzyme inhibition [2].
| Evidence Dimension | Enzyme inhibition selectivity (lipoxygenase vs. cyclooxygenase) |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; cyclooxygenase inhibition 'to a lesser extent' |
| Comparator Or Baseline | Lumiracoxib (2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenylacetic acid): COX-2 selective inhibitor with minimal lipoxygenase activity; generic methoxyphenylacetic acids: no documented selective lipoxygenase inhibition |
| Quantified Difference | Qualitative selectivity for lipoxygenase over COX; comparator lumiracoxib shows opposite selectivity (COX-2 selective); generic analogs lack iodine-mediated enzyme interaction capacity |
| Conditions | In vitro enzyme inhibition assays; arachidonic acid metabolism pathway |
Why This Matters
This differential selectivity profile makes the compound valuable for research requiring lipoxygenase pathway interrogation without confounding cyclooxygenase inhibition, a distinction not achievable with generic phenylacetic acids.
- [1] Medical University of Lublin. Record details: (2-Iodo-5-methoxyphenyl)acetic acid — a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism; inhibits cyclooxygenase to a lesser extent. PPM Repository. View Source
- [2] Auspex Pharmaceuticals. Phenylacetic acid inhibitors of cyclooxygenase — lumiracoxib as COX-2 selective inhibitor. FreePatentsOnline, 2012. View Source
